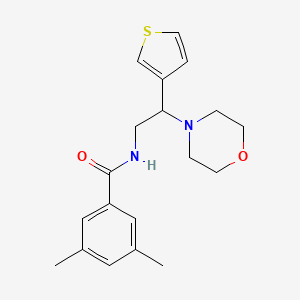
3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes or receptors. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In other cell types, this compound has been shown to interact with specific receptors, such as the serotonin receptor, which may be responsible for its antiproliferative activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of specific signaling pathways. In cancer cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis, leading to a decrease in cell viability. In other cell types, this compound has been shown to modulate specific signaling pathways, such as the MAPK/ERK pathway, which may be responsible for its antiproliferative activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide in lab experiments include its high purity and stability, as well as its unique chemical structure, which makes it a promising candidate for further research. However, the limitations of using this compound include its low solubility in aqueous solutions, which may limit its use in certain experiments, as well as its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, including the development of new anticancer drugs based on its chemical structure, the identification of its specific targets and mechanisms of action, and the synthesis of new materials with unique properties. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on different cell types and organisms. Overall, the potential applications of this compound in various fields make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(morpholino-2-thio)ethylamine to form the amide intermediate, which is then treated with 2-bromo-3-thiophenecarboxaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for further research.
Scientific Research Applications
3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to have antiproliferative activity against cancer cells, making it a promising candidate for the development of new anticancer drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific receptors. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
3,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-9-15(2)11-17(10-14)19(22)20-12-18(16-3-8-24-13-16)21-4-6-23-7-5-21/h3,8-11,13,18H,4-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPQCVOYPLZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

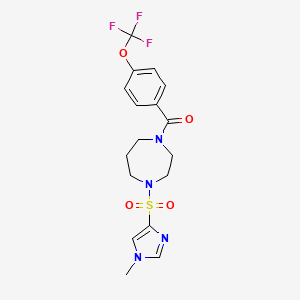
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2791732.png)
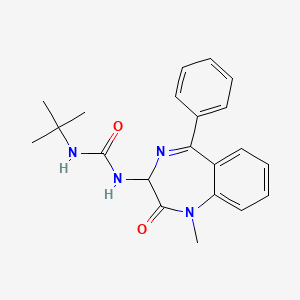
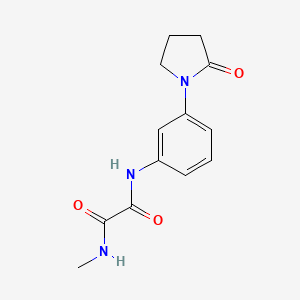
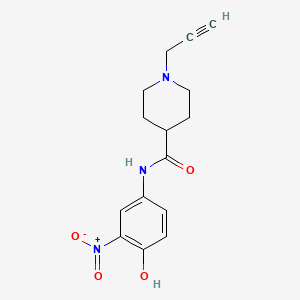



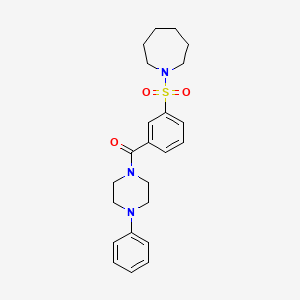
![N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2791748.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)

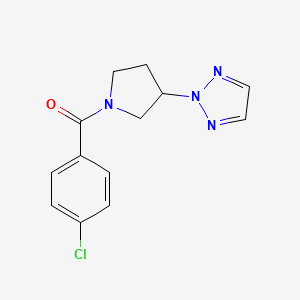
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)